
3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide” is a chemical compound with the molecular formula C18H21F2N5O3S . It has an average mass of 425.453 Da and a monoisotopic mass of 425.133301 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H21F2N5O3S . Unfortunately, the specific structural details such as bond lengths and angles are not provided in the retrieved sources.Aplicaciones Científicas De Investigación
Antineoplastic Activity
3,4-Difluoro-N-(3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide shows promise in cancer therapy, particularly as an antineoplastic tyrosine kinase inhibitor. It is under clinical trials for treating chronic myelogenous leukemia (CML), with the main metabolites indicating its primary metabolic pathways in humans after oral administration (Gong et al., 2010).
Analytical Chemistry Applications
The compound has relevance in analytical chemistry, where it is used as a reference in the separation and analysis of related substances, including imatinib mesylate and its derivatives. This indicates its utility in ensuring the quality control of pharmaceuticals (Ye et al., 2012).
Herbicidal Activity
Research into sulfonanilides containing a pyrimidinyl group demonstrates the compound's potential in agriculture, particularly in weed control and herbicide development. This highlights its significance in creating safer and more effective herbicides (Yoshimura et al., 2011).
Antimicrobial Agents
Derivatives of this compound have been synthesized and tested for antimicrobial activity, showing promise as potential treatments for microbial infections. This underscores the compound's versatility in contributing to the development of new antimicrobial drugs (Krishnamurthy et al., 2011).
Anticancer Agents
The synthesis and evaluation of derivatives for antiproliferative activity against human cancer cell lines indicate its utility in developing novel anticancer agents. This research suggests the compound's potential in contributing to the treatment of various cancers (Mallesha et al., 2012).
Treatment of Age-Related Diseases
Compounds related to this compound have been studied for their potential in treating age-related diseases, including Alzheimer's dementia, cataract, and age-related macular degeneration (AMD), by acting as multifunctional antioxidants (Jin et al., 2010).
Propiedades
IUPAC Name |
3,4-difluoro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-15-4-3-14(13-16(15)20)17(26)21-7-2-12-29(27,28)25-10-8-24(9-11-25)18-22-5-1-6-23-18/h1,3-6,13H,2,7-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYNWMPTGNPUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2592710.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2592713.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2592714.png)
![N-(2,5-difluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2592715.png)
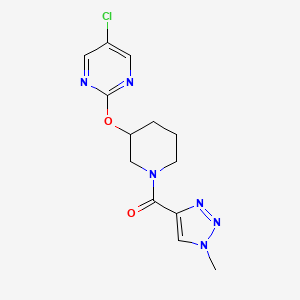
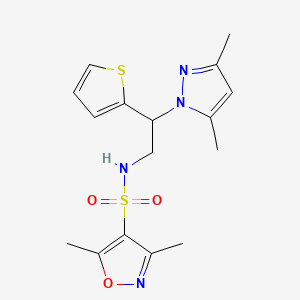

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2592722.png)
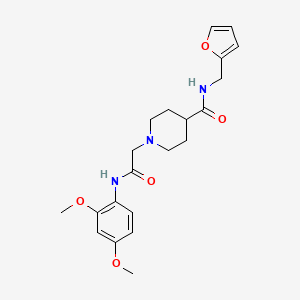
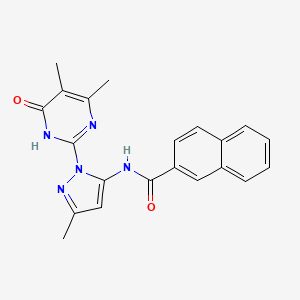
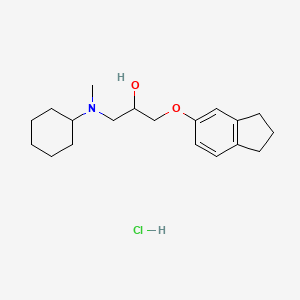
![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2592730.png)
